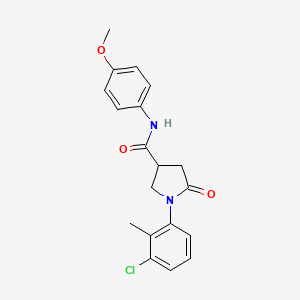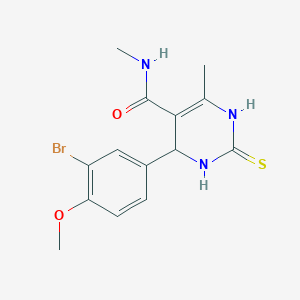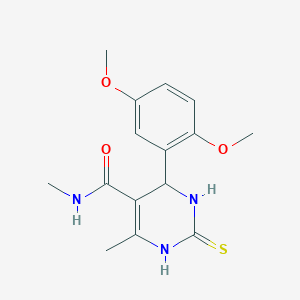![molecular formula C22H19ClN4S B3989193 4-[4-(4-chlorophenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3989193.png)
4-[4-(4-chlorophenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-chlorophenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as TPT-260 and has been studied extensively for its pharmacological effects.
Wirkmechanismus
The mechanism of action of 4-[4-(4-chlorophenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine is not fully understood. However, it is believed to act by modulating the levels of various neurotransmitters and receptors in the brain. It has been shown to inhibit the activity of enzymes such as monoamine oxidase and phosphodiesterase, which are involved in the metabolism of neurotransmitters. It also acts by blocking the dopamine receptors in the brain, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
4-[4-(4-chlorophenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine has been shown to exhibit various biochemical and physiological effects. Some of these effects are:
1. Inhibition of enzymes: TPT-260 inhibits the activity of enzymes such as monoamine oxidase and phosphodiesterase, which are involved in the metabolism of neurotransmitters.
2. Modulation of neurotransmitter levels: TPT-260 modulates the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
3. Blockade of dopamine receptors: TPT-260 blocks the dopamine receptors in the brain, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages and limitations of using 4-[4-(4-chlorophenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine in lab experiments are:
Advantages:
1. Potent pharmacological effects: TPT-260 exhibits potent pharmacological effects, which make it an attractive compound for studying various biological processes.
2. Versatile: TPT-260 can be used to study various biological processes such as cancer cell growth, neurotransmitter regulation, and behavior.
Limitations:
1. Toxicity: TPT-260 has been shown to exhibit toxicity in animal models, which limits its use in certain experiments.
2. Cost: TPT-260 is a relatively expensive compound, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-(4-chlorophenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine. Some of these directions are:
1. Development of analogs: The development of analogs of TPT-260 with improved pharmacological properties could lead to the discovery of new therapeutic agents.
2. Mechanistic studies: Further studies on the mechanism of action of TPT-260 could provide insights into the regulation of various biological processes.
3. Clinical trials: The evaluation of TPT-260 in clinical trials could provide valuable information on its safety and efficacy as a therapeutic agent.
4. Combination therapy: The combination of TPT-260 with other therapeutic agents could lead to the development of new treatment strategies for various diseases.
Conclusion:
In conclusion, 4-[4-(4-chlorophenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine is a chemical compound with significant potential for therapeutic applications. Its pharmacological effects have been extensively studied, and it has been found to exhibit potent anticancer, antidepressant, antipsychotic, and anxiolytic activity. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TPT-260 have been discussed in this paper. Further research on this compound could lead to the discovery of new therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-chlorophenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine has been extensively studied for its pharmacological properties. It has been found to exhibit potent inhibitory effects on various enzymes and receptors. Some of the research applications of this compound are:
1. Anticancer activity: TPT-260 has been shown to exhibit potent anticancer activity against various cancer cell lines. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
2. Antidepressant activity: TPT-260 has been found to exhibit antidepressant activity in animal models. It acts by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.
3. Antipsychotic activity: TPT-260 has been shown to exhibit antipsychotic activity in animal models. It acts by blocking the dopamine receptors in the brain.
4. Anxiolytic activity: TPT-260 has been found to exhibit anxiolytic activity in animal models. It acts by modulating the levels of neurotransmitters such as GABA and serotonin.
Eigenschaften
IUPAC Name |
4-[4-(4-chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4S/c23-17-6-8-18(9-7-17)26-10-12-27(13-11-26)21-20-19(16-4-2-1-3-5-16)14-28-22(20)25-15-24-21/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFORSARTSOKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B3989127.png)


![4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3989147.png)
![4-{4-[1-methyl-2-(4-methylphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3989157.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}nicotinamide](/img/structure/B3989166.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3989174.png)

![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B3989185.png)
![1-(3-chlorophenyl)-4-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B3989205.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989206.png)
![1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B3989209.png)
![7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B3989214.png)